

# A Comparative Crystallographic Analysis of Substituted Pyran-3-Carboxylate Derivatives

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## Compound of Interest

**Compound Name:** *Methyl tetrahydro-2H-pyran-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Solid-State Structures of Pyran-Based Scaffolds

The tetrahydropyran ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. The stereochemical orientation of substituents on this saturated heterocycle plays a pivotal role in dictating biological activity. X-ray crystallography provides the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state, offering invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

This guide presents a comparative analysis of the single-crystal X-ray diffraction data for two distinct derivatives of the pyran-3-carboxylate scaffold: a highly substituted, unsaturated 4H-pyran derivative, methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (Compound 1), and a substituted, saturated (2R,3R,6S\*)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide (Compound 2). While not direct derivatives of "**Methyl tetrahydro-2H-pyran-3-carboxylate**," these compounds feature the core pyran-3-carboxy functionality and serve as excellent exemplars for comparing the conformational behavior of unsaturated versus saturated pyran rings.

## Comparative Crystallographic Data

The crystallographic data for Compound 1 and Compound 2 are summarized below, highlighting the key differences in their solid-state structures.

Parameter	Compound 1 (4H-pyran derivative)[1]	Compound 2 (tetrahydro-2H-pyran derivative)[2]
Chemical Formula	<chem>C17H15N3O7</chem>	<chem>C24H21F2NO3</chem>
Crystal System	Monoclinic	Triclinic
Space Group	P2 <sub>1</sub> /c	P-1
a (Å)	10.27958(5)	6.1397(5)
b (Å)	11.18770(6)	7.6596(7)
c (Å)	15.09983(8)	11.1439(10)
α (°)	90	72.484(1)
β (°)	105.6759(5)	89.979(1)
γ (°)	90	85.553(2)
Volume (Å <sup>3</sup> )	1670.78(3)	497.80(8)
Z	4	1
Pyran Ring Conformation	Flattened-boat	Chair
Substituent Orientation	-	All substituents are in the equatorial position.

## Analysis of Molecular Conformation and Packing

The X-ray crystal structure of Compound 1 reveals that the 4H-pyran ring adopts a flattened-boat conformation.[1] The crystal packing is characterized by intermolecular N—H···N hydrogen bonds, which link the molecules into centrosymmetric dimers. These dimers are further connected through N—H···O hydrogen bonds to form a three-dimensional network.[1] A Hirshfeld surface analysis indicated that H···O/O···H, H···H, H···C/C···H, and H···N/N···H interactions are the most significant contributors to the crystal packing.[1]

In contrast, the tetrahydropyran ring of Compound 2 adopts a stable chair conformation, with all of its bulky substituents occupying equatorial positions to minimize steric strain.[2] This is a

common and low-energy conformation for substituted tetrahydropyran rings. The crystal packing of Compound 2 is stabilized by N—H···O and O—H···O hydrogen bonds.[2]

The comparison of these two structures clearly illustrates the impact of the degree of saturation on the pyran ring's conformation. The  $sp^2$ -hybridized carbons in the 4H-pyran ring of Compound 1 lead to a more planar and strained flattened-boat conformation, while the  $sp^3$ -hybridized carbons in the tetrahydropyran ring of Compound 2 allow for the adoption of a relaxed and stable chair conformation.

## Experimental Protocols

### Synthesis and Crystallization

Compound 1 (Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate):

The synthesis of various 4H-pyran derivatives often involves a one-pot, multi-component reaction. A typical procedure involves the reaction of an aromatic aldehyde, a malononitrile derivative, and a  $\beta$ -ketoester in the presence of a basic catalyst.

- General Synthetic Procedure: A mixture of 4-nitrobenzaldehyde, malononitrile, and dimethyl 1,3-acetonedicarboxylate in ethanol is stirred in the presence of a catalyst such as piperidine or triethylamine at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration and purified by recrystallization from a suitable solvent like ethanol or methanol to yield crystals suitable for X-ray diffraction.

Compound 2 ((2R,3R,6S\*)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide):

The synthesis of highly substituted tetrahydropyran rings can be achieved through various methods, including hetero-Diels-Alder reactions or intramolecular cyclizations.

- General Synthetic Procedure: A substituted diene and a dienophile are reacted in an appropriate solvent. The resulting cycloadduct can then be further modified to introduce the desired substituents. For crystallization, the purified compound is dissolved in a suitable

solvent or solvent mixture (e.g., methanol, ethyl acetate/hexane) and allowed to slowly evaporate at room temperature.

## X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for both compounds were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation).

- **Data Collection:** A suitable single crystal is mounted on the diffractometer. The unit cell parameters are determined, and the intensity data are collected at a specific temperature (e.g., 100 K or 293 K).
- **Structure Solution and Refinement:** The collected data is processed, and the crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

## Visualizing the Workflow

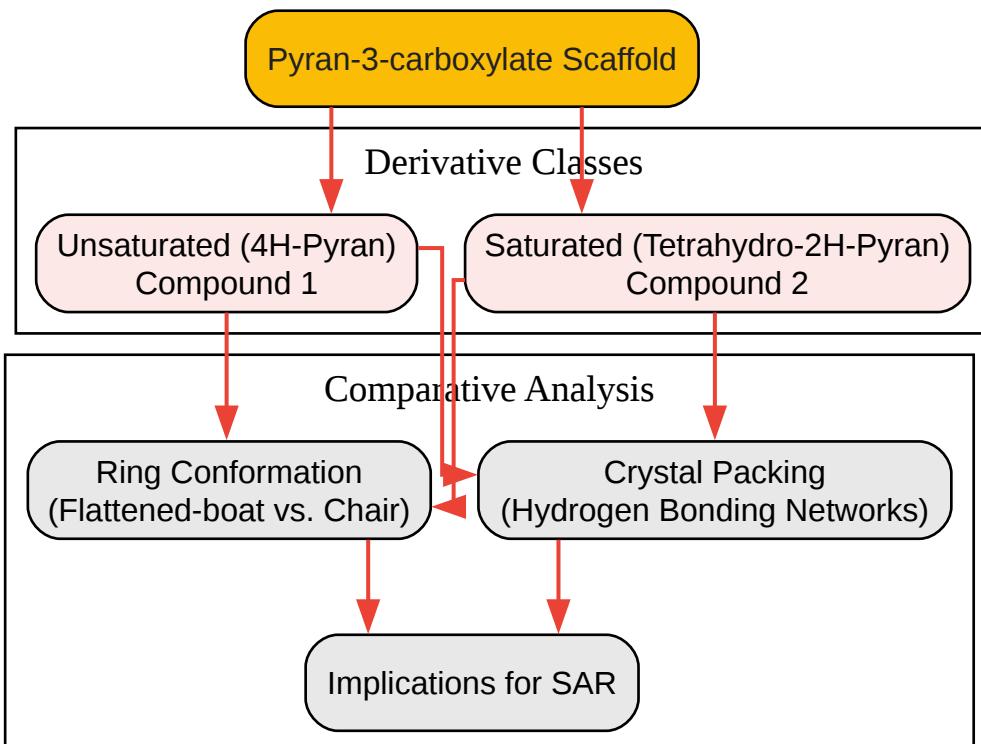
The general workflow for the synthesis and crystallographic analysis of pyran derivatives is depicted below.



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General workflow for synthesis and X-ray analysis.

The logical relationship for comparing the two types of pyran derivatives is outlined in the following diagram.



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Comparison of pyran derivative classes.

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## References

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